Computed Drug-Likeness Profile vs. Chlorophenyl and Benzodioxolyl Analogs
Compared to its close structural analog N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide (C19H17ClN2O4), the target compound (C21H22N2O6) possesses a higher molecular weight (398.4 vs. 372.8 g/mol), lower calculated lipophilicity (XLogP3-AA: 3.4 vs. an estimated ~3.8 for the chlorophenyl analog), and a greater number of hydrogen bond acceptors (6 vs. 5) [1]. Relative to N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide (C20H18N2O7), the target compound has one fewer H-bond acceptor (6 vs. 7) and a higher XLogP3-AA (3.4 vs. an estimated ~2.9), indicating superior membrane permeability potential while retaining oral bioavailability compliance with Lipinski's Rule of Five [1].
| Evidence Dimension | Computed physicochemical properties (drug-likeness) |
|---|---|
| Target Compound Data | MW 398.4 g/mol; XLogP3-AA 3.4; HBA 6; HBD 2; RotB 8 |
| Comparator Or Baseline | N-(4-chlorophenyl) analog: est. MW 372.8, est. XLogP3 ~3.8; N-(benzo[d][1,3]dioxol-5-yl) analog: est. XLogP3 ~2.9, HBA 7 |
| Quantified Difference | Target has intermediate lipophilicity and HBA count between the two analogs, balancing permeability and solubility. |
| Conditions | Computed properties from PubChem (release 2021.05.07) and estimated by structural analogy. |
Why This Matters
For procurement in drug discovery, a balanced lipophilicity–polarity profile is critical; the target compound occupies a 'sweet spot' between excessively lipophilic (chlorophenyl) and excessively polar (benzodioxolyl) analogs, potentially offering a more favorable ADME starting point.
- [1] PubChem Compound Summary for CID 7205097, N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide. National Center for Biotechnology Information (2026). View Source
